molecular formula C10H9ClN2 B1513237 4-Chloro-2,6-dimethylquinazoline CAS No. 1429782-21-7

4-Chloro-2,6-dimethylquinazoline

Cat. No. B1513237
CAS RN: 1429782-21-7
M. Wt: 192.64 g/mol
InChI Key: JXJIMWVOELGXPO-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylquinazoline is a chemical compound with the molecular formula C10H9ClN2 . It is a solid substance and is often used in chemical research .


Molecular Structure Analysis

The InChI code for 4-Chloro-2,6-dimethylquinazoline is 1S/C10H9ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and methyl groups.


Physical And Chemical Properties Analysis

4-Chloro-2,6-dimethylquinazoline is a solid substance . It has a molecular weight of 192.65 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H320, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-2,6-dimethylquinazoline are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-dimethylquinazoline . These factors can include temperature, pH, and the presence of other compounds or enzymes that can interact with 4-Chloro-2,6-dimethylquinazoline.

properties

IUPAC Name

4-chloro-2,6-dimethylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJIMWVOELGXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856978
Record name 4-Chloro-2,6-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-dimethylquinazoline

CAS RN

1429782-21-7
Record name 4-Chloro-2,6-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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